molecular formula C19H20ClN5O3 B3014569 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291846-26-8

5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3014569
CAS No.: 1291846-26-8
M. Wt: 401.85
InChI Key: YIYYVIVVJHJAEM-UHFFFAOYSA-N
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Description

5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu) or ruthenium (Ru) complexes.

    Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with a chlorophenylamine under suitable conditions, such as in the presence of a base like triethylamine.

    Attachment of the dimethoxyphenyl group: This is typically done through a nucleophilic substitution reaction where the triazole intermediate reacts with a dimethoxyphenyl ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, blocking receptor binding, or altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-bromophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
  • 5-[(3-fluorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
  • 5-[(3-methylphenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its binding affinity to certain targets, while the dimethoxyphenyl group can influence its solubility and stability.

Properties

CAS No.

1291846-26-8

Molecular Formula

C19H20ClN5O3

Molecular Weight

401.85

IUPAC Name

5-(3-chloroanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H20ClN5O3/c1-27-15-7-6-12(10-16(15)28-2)8-9-21-19(26)17-18(24-25-23-17)22-14-5-3-4-13(20)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,21,26)(H2,22,23,24,25)

InChI Key

YIYYVIVVJHJAEM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC

solubility

not available

Origin of Product

United States

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